3-Difluoromethoxy-2-(trifluoromethyl)benzonitrile

Organic Synthesis Medicinal Chemistry Photoredox Catalysis

R&D delays from redesigning multi-step syntheses to install -OCF₂H groups late-stage. 3-Difluoromethoxy-2-(trifluoromethyl)benzonitrile (NLT 98%) enables direct photoredox-mediated -OCF₂H transfer onto complex arenes at ambient temperature. • Eliminates re-synthesis from early intermediates, saving weeks of effort. • Unique ortho-CF₃/-OCF₂H pairing provides dynamic lipophilicity not found in mono-substituted or regioisomeric analogs. • Consistent >98% purity ensures reproducible SAR data and scalable agrochemical manufacturing.

Molecular Formula C9H4F5NO
Molecular Weight 237.13 g/mol
CAS No. 1806277-11-1
Cat. No. B1412992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Difluoromethoxy-2-(trifluoromethyl)benzonitrile
CAS1806277-11-1
Molecular FormulaC9H4F5NO
Molecular Weight237.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)OC(F)F)C(F)(F)F)C#N
InChIInChI=1S/C9H4F5NO/c10-8(11)16-6-3-1-2-5(4-15)7(6)9(12,13)14/h1-3,8H
InChIKeyPPCYSGAJPIXRIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Difluoromethoxy-2-(trifluoromethyl)benzonitrile Overview


3-Difluoromethoxy-2-(trifluoromethyl)benzonitrile (CAS 1806277-11-1) is a highly fluorinated aromatic compound with the molecular formula C9H4F5NO and a molecular weight of 237.13 g/mol . It belongs to the class of substituted benzonitriles and is characterized by the simultaneous presence of a difluoromethoxy (-OCF2H) group at the 3-position and a trifluoromethyl (-CF3) group at the 2-position on the phenyl ring [1]. This specific arrangement of fluorinated motifs is of significant interest in medicinal chemistry and agrochemical research, where it serves as a versatile building block or a specialized reagent for late-stage functionalization [1].

3-Difluoromethoxy-2-(trifluoromethyl)benzonitrile vs. Simpler Analogs


Substituting 3-Difluoromethoxy-2-(trifluoromethyl)benzonitrile with a generic benzonitrile analog, such as one lacking either the -OCF2H or -CF3 group, or a regioisomer, is not a straightforward swap. The precise ortho-relationship of the two powerful electron-withdrawing groups creates a unique electronic environment and steric profile that is absent in simpler analogs . The -CF3 group enhances metabolic stability and lipophilicity, while the adjacent -OCF2H group provides conformational flexibility that can adapt to polarity changes in a biological environment, a property known as dynamic lipophilicity [1]. This combination is specifically leveraged in synthetic methodologies where the compound acts as a redox-active reagent, a property that is dependent on its exact substitution pattern [2]. Therefore, a different isomer or a mono-substituted analog will not exhibit the same reactivity profile or biological property modulation, potentially derailing a synthetic sequence or invalidating a structure-activity relationship (SAR) study.

3-Difluoromethoxy-2-(trifluoromethyl)benzonitrile Performance Data


Efficient Late-Stage C–H Difluoromethoxylation

As reagent 1a, 3-Difluoromethoxy-2-(trifluoromethyl)benzonitrile enables a direct, catalytic C–H difluoromethoxylation of complex arenes and heteroarenes at room temperature, a transformation that previously required multi-step sequences [1]. This method provides a more direct route to OCF2H-containing drug candidates. It demonstrates quantifiable yields on biorelevant molecules, contrasting with the stepwise and lower-yielding traditional methods (e.g., boronate ester formation and subsequent functionalization) [1].

Organic Synthesis Medicinal Chemistry Photoredox Catalysis

Thermal Stability and Benchtop Handling

The reagent 3-Difluoromethoxy-2-(trifluoromethyl)benzonitrile (1a) demonstrates superior thermal and ambient stability, a critical factor for its practical utility in research and development settings. It is a bench-stable, non-volatile solid, contrasting with many volatile or light-sensitive fluorinating agents [1].

Organic Synthesis Reagent Stability Process Chemistry

Dual Fluorination for Enhanced Drug-Likeness

The combination of -OCF2H and -CF3 groups on the benzonitrile core imparts a unique set of physicochemical properties that are highly desirable in drug discovery. The -CF3 group reliably increases lipophilicity and metabolic stability, while the -OCF2H group contributes 'dynamic lipophilicity,' allowing the molecule to adapt its polarity to different environments [REFS-1, REFS-2]. This dual fluorination is a class-level differentiator from mono-fluorinated or non-fluorinated analogs.

Medicinal Chemistry Physicochemical Properties Lipophilicity

High Purity and Quality Assurance

For procurement in a research or industrial setting, the guaranteed purity of a chemical building block is a critical specification. 3-Difluoromethoxy-2-(trifluoromethyl)benzonitrile is commercially available with a specified minimum purity of 98% (NLT 98%), ensuring consistent performance in downstream applications and reducing the risk of side reactions or poor yields caused by impurities .

Procurement Quality Control Analytical Chemistry

3-Difluoromethoxy-2-(trifluoromethyl)benzonitrile Applications


Pharmaceutical Late-Stage Functionalization

In a medicinal chemistry program, a late-stage lead compound requires the installation of a difluoromethoxy (-OCF2H) group to improve its metabolic stability and target binding. Using 3-Difluoromethoxy-2-(trifluoromethyl)benzonitrile as a photoredox-active reagent, the OCF2H group can be installed directly onto the complex, functionalized arene or heteroarene core in a single step at room temperature, with yields ranging from 42-76% [1]. This avoids the need to re-design and re-synthesize the entire molecule from an early-stage intermediate with a pre-installed OCF2H group, saving weeks of synthetic effort and valuable compound inventory [1].

Agrochemicals with Improved Environmental Profiles

The development of new, more effective pesticides requires molecules with optimized lipophilicity for cuticle penetration and increased metabolic stability for prolonged field activity. 3-Difluoromethoxy-2-(trifluoromethyl)benzonitrile serves as an ideal building block for creating such candidates. The -CF3 group provides the necessary lipophilic character, while the -OCF2H group's dynamic polarity can help mitigate excessive lipophilicity, potentially reducing the risk of bioaccumulation [2]. The compound's high purity (NLT 98%) ensures that the resulting agrochemical intermediates are of consistent quality, facilitating the development of robust and scalable manufacturing processes .

Catalytic C–H Functionalization Development

Research groups focused on advancing the frontiers of synthetic organic chemistry can utilize 3-Difluoromethoxy-2-(trifluoromethyl)benzonitrile as a model substrate to explore and develop new photoredox-catalyzed C–H functionalization reactions. Its unique electronic structure and the proven mechanism of generating a neutral OCF2H radical upon single-electron transfer make it an ideal platform for investigating new catalyst systems, reaction conditions, and substrate scopes [1]. Its high thermal stability (stable beyond 200 °C) and bench-stable nature also make it a practical and safe reagent for training new researchers and for use in high-throughput experimentation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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